5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C8H7ClF3NO2 and a molecular weight of 241.59 g/mol . It is characterized by the presence of a pyridine ring substituted with chloro, methoxy, and trifluoroethoxy groups. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-chloro-2-methoxypyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can also contribute to the compound’s overall electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound shares the trifluoroethoxy group but differs in the position and type of other substituents.
5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2/c1-14-7-6(2-5(9)3-13-7)15-4-8(10,11)12/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEUGKLODVCOCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682494 |
Source
|
Record name | 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-68-6 |
Source
|
Record name | 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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